molecular formula C12H11N7O B019464 4-Hydroxy Triamterene CAS No. 1226-52-4

4-Hydroxy Triamterene

Cat. No.: B019464
CAS No.: 1226-52-4
M. Wt: 269.26 g/mol
InChI Key: FVVQYJRJSSHFNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxy Triamterene is a metabolite of Triamterene . Triamterene primarily targets the epithelial sodium channels (ENaC) in the late distal convoluted tubule (DCT) and collecting duct of the kidneys . It inhibits sodium reabsorption and decreases potassium excretion . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to sodium and potassium ion transport in the kidneys. By blocking the epithelial sodium channels in the late distal convoluted tubule and collecting duct, it inhibits sodium reabsorption from the lumen . This effectively reduces intracellular sodium, decreasing the function of Na+/K+ ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .

Pharmacokinetics

It is known that triamterene is extensively metabolized by hydroxylation in the 4’-position and subsequent conjugation by cytosolic sulfotransferases . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .

Result of Action

The primary result of the action of this compound is the promotion of sodium and water excretion and the reduction of potassium excretion in the kidneys . This can lead to increased urine production (diuresis) and a decrease in fluid accumulation in the body (edema). It is used in the treatment of conditions such as hypertension and edema associated with various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy Triamterene can be synthesized through the hydroxylation of TriamtereneThis reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the 4-hydroxy derivative .

Industrial Production Methods

The industrial production of this compound involves large-scale hydroxylation of Triamterene. The process is optimized to achieve high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the efficient conversion of Triamterene to this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Triamterene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy Triamterene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy Triamterene is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical properties and metabolic pathways compared to its parent compound, Triamterene. This hydroxylation enhances its solubility and alters its pharmacokinetic profile, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

4-(2,4,7-triaminopteridin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVMSASTUDLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876722
Record name 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-52-4
Record name 4-Hydroxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYTRIAMTERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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